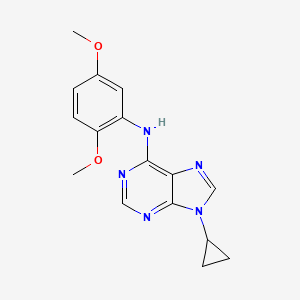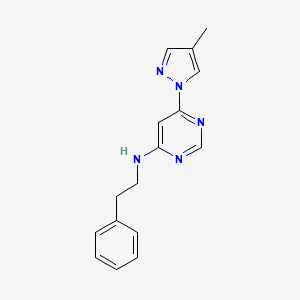![molecular formula C17H19N5O B6443541 N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549018-04-2](/img/structure/B6443541.png)
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (NMPEP) is a novel synthetic compound that has been studied extensively in recent years. It is a member of the pyrimidine family, and has been found to have a wide range of potential applications in scientific research. NMPEP has been studied for its ability to modulate the activity of a number of enzymes and receptors, and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied extensively for its potential applications in scientific research. It has been found to modulate the activity of a number of enzymes and receptors, and has been used in a variety of studies to investigate the effects of these modulations. It has also been used in a number of studies to investigate the effects of drugs on the body, and has been found to be useful in the development of new drugs. Additionally, this compound has been studied for its potential applications in cancer research, as it has been found to have anti-tumor effects.
作用機序
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed to work by binding to a number of enzymes and receptors, and modulating their activity. This modulation can have a variety of effects, depending on the target enzyme or receptor. For example, it has been found to modulate the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of a number of enzymes and receptors, which can result in a variety of effects. For example, it has been found to modulate the activity of the enzyme acetylcholinesterase, which can result in increased levels of acetylcholine in the brain. This can result in increased alertness and cognition. Additionally, this compound has been found to have anti-tumor effects, and has been studied for its potential applications in cancer research.
実験室実験の利点と制限
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in organic solvents, and can be difficult to work with in these conditions. Additionally, it can be difficult to synthesize in large quantities.
将来の方向性
There are a number of potential future directions for N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases. Finally, further research into the synthesis of this compound could lead to the development of new methods of synthesis, which could lead to more efficient production of the compound.
合成法
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been synthesized using a variety of methods. The most commonly used method is a two-step synthesis involving the condensation of 2-(3-methoxyphenyl)ethylamine with 4-methyl-1H-pyrazol-1-yl pyrimidine-4-carboxylic acid. This reaction yields the desired compound in high yields. Other methods of synthesis have also been developed, including the use of Grignard reagents, which can yield the desired compound in higher yields than the two-step synthesis.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-7-6-14-4-3-5-15(8-14)23-2/h3-5,8-12H,6-7H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUZODPEVWJPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)

![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)

![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
